2-Chloro-3,5-difluorophenol

Catalog No.
S714667
CAS No.
206986-81-4
M.F
C6H3ClF2O
M. Wt
164.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-difluorophenol

CAS Number

206986-81-4

Product Name

2-Chloro-3,5-difluorophenol

IUPAC Name

2-chloro-3,5-difluorophenol

Molecular Formula

C6H3ClF2O

Molecular Weight

164.54 g/mol

InChI

InChI=1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H

InChI Key

ZQWULOHSTAQTKJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)Cl)F)F

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)F)F

Field: Chemical Synthesis

2-Chloro-3,5-difluorophenol is an organofluorine compound belonging to the class of trihalogenated phenols. It is a white crystalline solid with the chemical formula C6H3ClF2O.

While its natural occurrence is unlikely, the compound has been synthesized for research purposes. Its significance lies in its potential applications in various fields, including:

  • Intermediate in organic synthesis: Due to the presence of reactive halogen and hydroxyl groups, it can be used as a starting material for the synthesis of various fluorinated compounds with diverse functionalities.
  • Pharmaceutical research: The combination of chlorine and fluorine atoms introduces unique electronic properties that could be explored for potential drug development applications.
  • Material science: The presence of fluorine atoms can influence material properties, making it a candidate for specific material design needs.

Molecular Structure Analysis

The molecular structure of 2-chloro-3,5-difluorophenol is characterized by the following key features:

  • Aromatic ring: The core structure consists of a six-membered benzene ring with alternating carbon and hydrogen atoms.
  • Substituents: Three substituents are present on the ring:
    • A chlorine atom (Cl) located at the 2-position.
    • Two fluorine atoms (F) located at the 3 and 5 positions.
    • A hydroxyl group (OH) attached to the 1-position.
  • Electronic effects: The electron-withdrawing nature of the chlorine and fluorine atoms influences the overall electronic distribution within the molecule, potentially impacting its reactivity.

Chemical Reactions Analysis

Synthesis of 2-Chloro-3,5-difluorophenol: A reported method involves a multi-step process starting with 2,4-difluoroaniline, followed by bromination, Sandmeyer reaction, Grignard reaction, and esterification. [1]

Balanced chemical equation (example of Sandmeyer reaction):

C6H3F2NH2 (2,4-difluoroaniline) + NaNO2 + HCl → C6H3F2NCl (2,4-difluorophenyldiazonium chloride)

C6H3F2NCl + Cu → C6H3F2Cl (2-chloro-3,5-difluorobenzene) + N2 + CuCl

Further functionalization of the obtained 2-chloro-3,5-difluorobenzene can lead to the synthesis of 2-chloro-3,5-difluorophenol.


Physical And Chemical Properties Analysis

  • Melting point: 45-46 °C [2]
  • Boiling point: 76 °C at 37 mmHg [2]
  • Solubility: Data on solubility in various solvents is limited, but it is expected to be moderately soluble in organic solvents due to the presence of the aromatic ring and the hydroxyl group.
  • Stability: Information on the stability of the compound under different conditions is scarce. However, the presence of electron-withdrawing substituents might enhance its stability compared to non-halogenated phenols.
  • Interaction with biological targets: The unique electronic properties due to the presence of chlorine and fluorine atoms might enable interactions with specific biomolecules, potentially influencing cellular processes.
  • Metabolic pathways: Depending on the route of administration and metabolic fate, the compound could undergo specific transformations within the body, leading to downstream effects.

As with any halogenated compound, potential safety concerns associated with 2-chloro-3,5-difluorophenol include:

  • Toxicity: The exact toxicity profile is not fully characterized, but the presence of chlorine suggests potential health risks upon exposure.
  • Skin and eye irritation: The compound might cause irritation upon contact with skin and eyes due to its reactive nature.
  • Environmental impact: The release of the compound into the environment should be minimized due to the potential for persistence and bioaccumulation.

Data and Sources:

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Chloro-3,5-difluorophenol

Dates

Modify: 2023-08-15

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